

An In-depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

Cat. No.: B2985985

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic properties, a plausible synthetic pathway, and potential applications of **2-Ethoxy-4-hydroxythiazole-5-carbonitrile**. As a substituted thiazole, this heterocyclic compound is positioned at the intersection of diverse chemical reactivity and potential biological significance. The thiazole core is a well-established pharmacophore, and the unique combination of ethoxy, hydroxyl, and nitrile functional groups on this scaffold suggests a rich chemical landscape for exploration in medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and related compounds, offering insights into its chemical behavior and highlighting opportunities for future investigation.

Molecular Structure and Physicochemical Properties

2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS No. 59965-53-6) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, substituted with an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Core Structure and Functional Groups

The thiazole ring itself is an aromatic system, with pi (π) electrons delocalized across the ring, which imparts a degree of stability and influences its reactivity.^[2] The key functional groups appended to this core are:

- 2-Ethoxy Group (-OCH₂CH₃): An electron-donating group that can influence the electron density of the thiazole ring through resonance and inductive effects.
- 4-Hydroxyl Group (-OH): A versatile functional group that can act as a hydrogen bond donor and acceptor. Its acidity is influenced by the electronic nature of the thiazole ring. This group also introduces the possibility of tautomerism.
- 5-Nitrile Group (-C≡N): A strong electron-withdrawing group that significantly impacts the electronic properties and reactivity of the molecule.

Physicochemical Data

The fundamental physicochemical properties of **2-Ethoxy-4-hydroxythiazole-5-carbonitrile** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	59965-53-6	[1] [3]
Molecular Formula	C ₆ H ₆ N ₂ O ₂ S	[2]
Molecular Weight	170.19 g/mol	[1] [2]
Appearance	Predicted to be a solid at room temperature	
Purity	Commercially available up to 95%	[1]
InChI	InChI=1S/C6H6N2O2S/c1-2-10-6-8-5(9)4(3-7)11-6/h9H,2H2,1H3	[3]

Tautomerism

A critical aspect of the molecular structure of 4-hydroxythiazoles is the potential for keto-enol tautomerism. The 4-hydroxythiazole form can exist in equilibrium with its tautomeric form, 2-ethoxythiazol-4(5H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.^[4] In many cases, the keto-form is favored in both solid and solution states for related 4-hydroxyquinolones.^[5]

Figure 1: Keto-enol tautomerism of **2-Ethoxy-4-hydroxythiazole-5-carbonitrile**.

Predicted Spectroscopic Profile

While specific experimental spectra for **2-Ethoxy-4-hydroxythiazole-5-carbonitrile** are not readily available in the public domain, a predictive analysis based on the known spectral properties of its constituent functional groups and related thiazole derivatives can provide valuable insights for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethoxy and hydroxyl protons.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Triplet	~1.4	t	3H	-O-CH ₂ -CH ₃
Quartet	~4.5	q	2H	-O-CH ₂ -CH ₃
Broad Singlet	Variable (5.0-10.0)	br s	1H	-OH

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Signal	Chemical Shift (δ , ppm)	Assignment
~14	-O-CH ₂ -CH ₃	
~65	-O-CH ₂ -CH ₃	
~90	C5 (bearing the nitrile group)	
~115	-C≡N	
~160	C4 (bearing the hydroxyl group)	
~170	C2 (bearing the ethoxy group)	

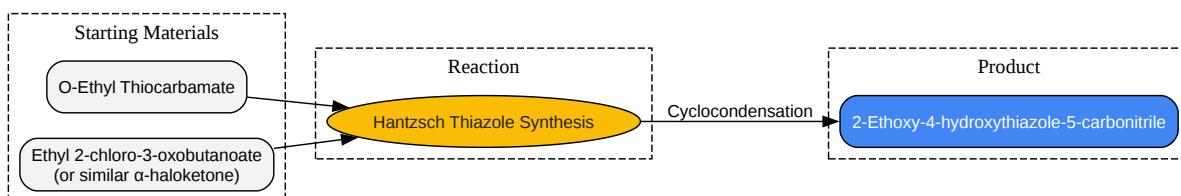
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the nitrile and hydroxyl groups.

Predicted Absorption Band (cm^{-1})	Functional Group	Vibrational Mode
3400-3200 (broad)	-OH	O-H stretch
2240-2220 (sharp)	-C≡N	C≡N stretch
1650-1600	C=N, C=C	Ring stretching
1250-1200	C-O	C-O stretch (ethoxy)

The presence of a broad -OH band would be indicative of hydrogen bonding.

Mass Spectrometry (Predicted)


The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group, the nitrile group, and other characteristic cleavages of the thiazole ring.

Synthesis and Reactivity

While a specific, published synthetic route for **2-Ethoxy-4-hydroxythiazole-5-carbonitrile** is not readily available, a plausible pathway can be devised based on the well-established Hantzsch thiazole synthesis.[2]

Proposed Synthetic Pathway

A potential retro-synthetic analysis suggests that the target molecule could be synthesized from ethyl 2-cyano-2-(dithiocarbethoxy)acetate and an appropriate electrophile. A more direct and plausible approach would involve the condensation of a thiourea derivative with an α -halocarbonyl compound. A likely route is the reaction of an O-ethyl thiocarbamate with a suitably substituted α -halo- β -ketonitrile.

[Click to download full resolution via product page](#)

Figure 2: Proposed synthetic workflow for **2-Ethoxy-4-hydroxythiazole-5-carbonitrile**.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reported syntheses of substituted thiazoles.[6]

- Preparation of the α -haloketone: An appropriate β -ketonitrile is halogenated using a suitable halogenating agent (e.g., N-chlorosuccinimide or sulfonyl chloride) in an inert solvent.
- Cyclocondensation: The α -haloketone is then reacted with O-ethyl thiocarbamate in a suitable solvent, such as ethanol or DMF. The reaction may be carried out at room temperature or with gentle heating.

- Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired **2-Ethoxy-4-hydroxythiazole-5-carbonitrile**.

Chemical Reactivity

The presence of multiple functional groups suggests a rich and varied reactivity profile:

- Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to generate a library of derivatives. It can also be converted to a leaving group for nucleophilic substitution reactions.
- Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions.
- Thiazole Ring: The thiazole ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nitrile group may deactivate the ring towards this type of reaction. The ring can also be susceptible to nucleophilic attack under certain conditions.

Potential Applications in Drug Discovery and Materials Science

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs.^[2] Derivatives of thiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^{[2][7]}

Medicinal Chemistry

Given the established biological importance of the thiazole nucleus, **2-Ethoxy-4-hydroxythiazole-5-carbonitrile** represents an unexplored scaffold for medicinal chemistry research. The hydroxyl and nitrile groups provide convenient handles for further chemical modification to generate libraries of compounds for biological screening. For instance, the molecule could serve as a starting point for the design of novel enzyme inhibitors, where the functional groups can interact with active site residues.

Materials Science

The electronic properties conferred by the nitrile and ethoxy groups, in conjunction with the aromatic thiazole ring, make this compound a candidate for investigation in the field of materials science. It could potentially be explored as a building block for the synthesis of novel organic dyes, sensors, or electronic materials.

Conclusion

2-Ethoxy-4-hydroxythiazole-5-carbonitrile is a fascinating molecule with significant untapped potential. While detailed experimental data for this specific compound is currently limited, this guide provides a solid theoretical framework for its structure, properties, synthesis, and potential applications. The unique combination of functional groups on the biologically relevant thiazole core makes it a compelling target for further research in both academic and industrial settings. Future empirical investigation into its synthesis, reactivity, and biological activity is warranted and could lead to the discovery of novel therapeutic agents or advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethoxy-4-hydroxythiazole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor- α - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethoxy-4-hydroxythiazole-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2985985#2-ethoxy-4-hydroxythiazole-5-carbonitrile-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com